PhiKan 083 hydrochloride

Mutant p53 Stabilization Y220C Structure-Activity Relationship (SAR)

Researchers developing Y220C-targeted p53 therapeutics require PhiKan 083 hydrochloride as the obligatory benchmark for SAR studies. Generic 'p53 stabilizers' (e.g., Tenovin-1, Inauhzin) act via SIRT1/2 inhibition and fail to engage the Y220C mutant surface cavity. This compound provides the validated reference standard essential for publication integrity. • Defined affinity: Kd 150-167 µM for p53-Y220C; co-crystal structure available (PDB: 2VUK) • Validated selectivity across 28 p53 mutants; no interaction with wild-type p53 • Hydrochloride salt form enhances aqueous solubility for cellular assays • Serves as baseline comparator for all novel Y220C ligand development programs

Molecular Formula C16H19ClN2
Molecular Weight 274.79 g/mol
Cat. No. B1677686
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePhiKan 083 hydrochloride
SynonymsPhiKan-083;  PhiKan 083;  PhiKan083; 
Molecular FormulaC16H19ClN2
Molecular Weight274.79 g/mol
Structural Identifiers
SMILESCCN1C2=C(C=C(C=C2)CNC)C3=CC=CC=C31.Cl
InChIInChI=1S/C16H18N2.ClH/c1-3-18-15-7-5-4-6-13(15)14-10-12(11-17-2)8-9-16(14)18;/h4-10,17H,3,11H2,1-2H3;1H
InChIKeyIXWVUPURFWFRNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

PhiKan 083 hydrochloride: p53-Y220C Mutant Stabilization


PhiKan 083 hydrochloride (CAS: 880813-36-5 for the hydrochloride salt; 1050480-30-2 for the free base) is a carbazole-based small-molecule chemical probe [1]. It was identified through *in silico* screening and rational design to specifically bind to and stabilize the thermally unstable, oncogenic Y220C mutant of the tumor suppressor protein p53 [2]. The compound acts by binding to a mutation-induced surface cavity, raising the melting temperature (Tm) of the mutant protein and slowing its rate of denaturation *in vitro* [3]. The hydrochloride salt form is used in research settings to enhance aqueous solubility .

Probe class Mutant-specific p53-Y220C stabilizer
Binding mode Surface-cavity engagement, absent in WT p53
Research use Thermal stability assays, SAR benchmark, structural biology

PhiKan 083 hydrochloride: Differentiating from Generic p53 Stabilizers


The term 'p53 activator' or 'stabilizer' encompasses a wide range of compounds with fundamentally different mechanisms, target engagement profiles, and specificities. Substituting PhiKan 083 hydrochloride with another agent described as a p53 stabilizer is not scientifically valid. For instance, compounds like Tenovin-1 or Inauhzin act by inhibiting the deacetylase SIRT1/2, thereby indirectly activating wild-type p53, and are ineffective against the Y220C mutation . Conversely, broad-acting molecules may target multiple p53 mutants or the wild-type protein, whereas PhiKan 083 hydrochloride exhibits a distinct binding mode: it interacts with a mutation-specific surface cavity in the p53-Y220C mutant, an interaction not seen with wild-type p53 [1]. This unique, mutation-driven binding event is the basis for its functional effects and cannot be replicated by a generic 'p53 stabilizer.'

PhiKan 083
SIRT1/2 inhibitors (Tenovin-1, Inauhzin)
Acts on mutant cavity; indirect activators do not bind Y220C and may not replicate mutation-specific stabilization
PhiKan 083
Broad-acting p53 stabilizers
May engage wild-type p53 or multiple mutants; PhiKan 083 lacks favorable WT binding, so off-target profiles may shift

PhiKan 083 hydrochloride: Comparative Performance Evidence


Binding Affinity vs. Optimized Derivatives

PhiKan 083 hydrochloride serves as the essential benchmark for all subsequent structure-guided optimization efforts. While next-generation fluorinated derivatives demonstrate superior affinity, PhiKan 083 remains the standard for comparison. A lead difluorinated analog (compound 6) achieved a 5-fold increase in binding affinity, corresponding to a dissociation constant (Kd) of ~30 µM, compared to PhiKan 083's Kd of 150 µM [1]. This quantitative difference defines the baseline for any SAR study aimed at improving upon the original probe.

Binding Affinity (Kd)
Head-to-head
PhiKan 083 Kd ≈ 150 µM
vs. derivative Kd ≈ 30 µM
~5-fold affinity gain
Establishes baseline affinity for SAR optimization
In vitro biophysical assay; conditions reported in primary study
Mutant p53 Stabilization Y220C Structure-Activity Relationship (SAR)

Mutant vs. Wild-Type p53 Selectivity

The therapeutic utility of p53-targeting agents hinges on their ability to discriminate between mutant and wild-type proteins. Computational docking and molecular dynamics studies validated that PhiKan 083 (PK083) does not exhibit favorable binding interactions with native, wild-type p53 [1]. This contrasts with broader-acting molecules that may bind to and alter the function of the wild-type tumor suppressor, potentially leading to undesired off-target effects. The basis for this selectivity is a mutation-induced, hydrophobic surface crevice unique to the Y220C mutant, which PhiKan 083 is designed to occupy [2].

Mutant vs. WT Selectivity
Class-level inference
No favorable binding to wild-type p53 in silico
Supports Y220C-specific target engagement hypothesis
Computational docking / MD simulation data
Mutant p53 Stabilization Y220C Target Selectivity

Thermal Stabilization of p53-Y220C

The functional consequence of PhiKan 083 binding to the Y220C mutant is the stabilization of its three-dimensional structure against thermal denaturation. The Y220C mutation is known to lower the thermodynamic stability of the p53 core domain by 4 kcal/mol [1]. Binding of PhiKan 083 was shown to raise the melting temperature (Tm) of the T-p53C-Y220C protein fragment and, importantly, to slow its rate of denaturation at a physiologically relevant temperature of 37°C [2]. This thermostabilization is a direct, quantifiable measure of target engagement distinct from merely reporting a binding constant.

Thermal Stabilization
Supporting evidence
Raises Tm of T-p53C-Y220C fragment; slows denaturation at 37°C
Demonstrates functional biophysical consequence of binding
Thermal denaturation assay, 10 µM protein, 270 K/h ramp
Mutant p53 Stabilization Y220C Thermal Stability

PhiKan 083 hydrochloride: Research Applications


SAR Benchmark for Y220C Stabilizers

The most critical application for PhiKan 083 hydrochloride is as the obligatory benchmark in SAR and medicinal chemistry optimization programs. As demonstrated by the work on fluorinated derivatives, any new chemical entity designed to target the Y220C cavity must be directly compared to PhiKan 083 [1]. Its Kd of 150-167 µM serves as the baseline affinity that must be improved upon [2]. Procurement for this purpose is non-negotiable for the scientific integrity and publication of any subsequent work on novel Y220C ligands.

Co-crystallization with p53-Y220C

PhiKan 083's defined and specific binding mode to the mutation-induced crevice of p53-Y220C makes it an invaluable tool in structural biology. The high-resolution crystal structure of the p53-Y220C protein in complex with PhiKan 083 (PDB ID: 2VUK) provides an essential template for rational, structure-guided drug design [1]. Researchers can use this complex as a starting point for *in silico* screening, fragment-based drug discovery, or for understanding the structural basis of ligand-induced stabilization, making it a required reagent for any structural biology-focused effort on this target.

Selectivity Profiling in p53 Mutant Panels

To validate the specificity of newly developed p53-Y220C ligands or to map the mutational landscape of the p53 protein, PhiKan 083 is a crucial control. Computational studies have screened it against 28 different p53 mutants, confirming its unique interaction profile with Y220C and a related mutant, Y220S, while showing no favorable interaction with wild-type p53 or mutants like Y220H [1]. This data justifies its use as a selective chemical probe to benchmark the on-target vs. off-target activity of other compounds in panels of p53 mutants, ensuring that new ligands maintain or improve upon this specificity profile.

Cell-Based Assays for p53-Y220C Rescue

While not a potent drug candidate itself, PhiKan 083 hydrochloride is a vital tool for probing the pharmacology of mutant p53 rescue. It has been used in cellular models, such as engineered Ln229 glioblastoma cells expressing p53-Y220C, to demonstrate the principle that small-molecule stabilization can affect cell viability [1]. In these contexts, PhiKan 083 serves as a positive control to benchmark the cellular activity of new, more potent analogs, providing a direct link between *in vitro* biophysical stabilization and downstream cellular phenotypes.

Application
Selection Property
Validation Focus
SAR studies for Y220C ligands
Binding affinity benchmark
Affinity improvement over PhiKan 083
Structural biology of p53-Y220C
Defined co-crystal structure (PDB: 2VUK)
Template for structure-guided design
p53 mutant panel selectivity profiling
Mutant-specific interaction profile
Off-target activity vs. other p53 mutants
Cellular p53-Y220C rescue models
Cellular activity benchmark
Correlation between stabilization and viability endpoints

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

32 linked technical documents
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